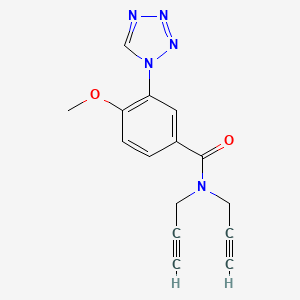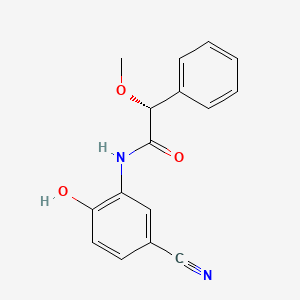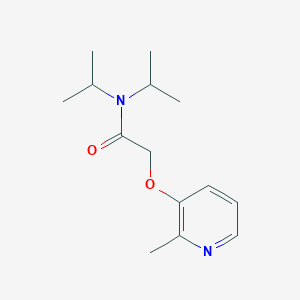
4-(cyanomethyl)-N-(2-phenoxypyridin-4-yl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyanomethyl)-N-(2-phenoxypyridin-4-yl)piperidine-1-carboxamide (referred to as compound X) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of compound X involves its interaction with specific targets in the body. In medicinal chemistry, compound X has been shown to inhibit the activity of certain enzymes such as proteases and kinases by binding to their active sites. In neuroscience, compound X has been shown to modulate the activity of certain neurotransmitter receptors such as the N-methyl-D-aspartate (NMDA) receptor by binding to their allosteric sites.
Biochemical and physiological effects:
The biochemical and physiological effects of compound X depend on its specific target and concentration. In medicinal chemistry, compound X has been shown to inhibit the activity of certain enzymes, leading to a decrease in the production of certain metabolites. In neuroscience, compound X has been shown to modulate the activity of certain neurotransmitter receptors, leading to changes in synaptic transmission and plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using compound X in lab experiments include its high potency and selectivity, as well as its well-established synthesis method. However, the limitations of using compound X include its high cost and limited availability, as well as the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for the research and development of compound X. These include the design and synthesis of new analogs with improved pharmacological properties, the investigation of its potential as a therapeutic agent for various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of new synthetic methods for compound X could help to improve its availability and reduce its cost.
Métodos De Síntesis
The synthesis of compound X involves a series of chemical reactions that require specialized equipment and expertise. The most common method of synthesis involves the reaction of 2-phenoxypyridine-4-carboxylic acid with cyanomethylpiperidine in the presence of a coupling agent such as N,N-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction produces compound X in high yield and purity.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, compound X has been shown to exhibit potent inhibitory activity against certain enzymes, making it a potential candidate for the development of novel drugs. In drug discovery, compound X has been used as a lead compound for the design and synthesis of new analogs with improved pharmacological properties. In neuroscience, compound X has been shown to modulate the activity of certain neurotransmitter receptors, suggesting its potential as a therapeutic agent for various neurological disorders.
Propiedades
IUPAC Name |
4-(cyanomethyl)-N-(2-phenoxypyridin-4-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c20-10-6-15-8-12-23(13-9-15)19(24)22-16-7-11-21-18(14-16)25-17-4-2-1-3-5-17/h1-5,7,11,14-15H,6,8-9,12-13H2,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMPISWLTAZDBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC#N)C(=O)NC2=CC(=NC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[2-(2-Hydroxyethyl)pyrazol-3-yl]piperidin-1-yl]-(2-propyloxan-4-yl)methanone](/img/structure/B7648134.png)

![N-[3-(3-hydroxypropyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7648152.png)

![1-[2,2-Dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]-2-(3-hydroxyphenyl)ethanone](/img/structure/B7648181.png)

![6,7-dichloro-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)quinoxalin-2-amine](/img/structure/B7648192.png)
![2-[4-(4-Propan-2-yl-1,2,4-triazol-3-yl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7648197.png)
![N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)-3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B7648213.png)
![N-[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B7648218.png)
![2-[4-[(8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]piperidin-1-yl]acetamide](/img/structure/B7648224.png)
![3-Cyclopentyl-5-[[4-(4-propan-2-yl-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7648227.png)
![N-[3-[acetyl(methyl)amino]phenyl]-3-methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide](/img/structure/B7648231.png)